1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) is a complex organic compound with a unique structure that includes a phenylene group, isocyanoethane, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) typically involves multiple steps. One common method includes the reaction of 1,4-phenylenebis(methylene) with isocyanoethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The isocyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) involves its interaction with specific molecular targets. The isocyano groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl groups may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Properties
CAS No. |
87022-53-5 |
---|---|
Molecular Formula |
C26H24N2O4S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[1-isocyano-2-[4-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]phenyl]ethyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-5-13-23(14-6-19)33(29,30)25(27-3)17-21-9-11-22(12-10-21)18-26(28-4)34(31,32)24-15-7-20(2)8-16-24/h5-16,25-26H,17-18H2,1-2H3 |
InChI Key |
DOFURHLSPBIACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=C(C=C2)CC([N+]#[C-])S(=O)(=O)C3=CC=C(C=C3)C)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.